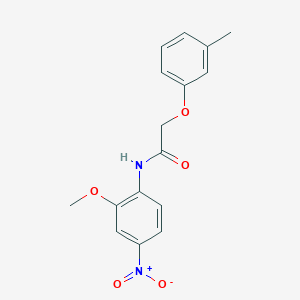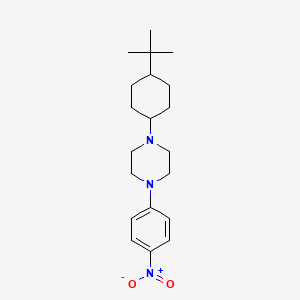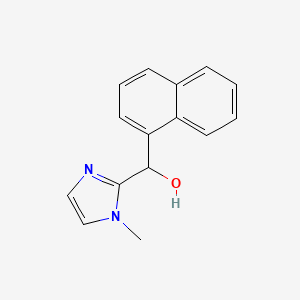![molecular formula C20H20N4O B5129650 5-(1-piperidinylcarbonyl)-2-[3-(1H-pyrazol-3-yl)phenyl]pyridine](/img/structure/B5129650.png)
5-(1-piperidinylcarbonyl)-2-[3-(1H-pyrazol-3-yl)phenyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-piperidinylcarbonyl)-2-[3-(1H-pyrazol-3-yl)phenyl]pyridine, also known as PP2, is a potent and selective inhibitor of Src family kinases. Src family kinases play a crucial role in cell signaling pathways and are involved in various cellular processes, including cell proliferation, differentiation, and survival. PP2 has been widely used in scientific research to investigate the role of Src family kinases in various physiological and pathological conditions.
Mechanism of Action
5-(1-piperidinylcarbonyl)-2-[3-(1H-pyrazol-3-yl)phenyl]pyridine works by binding to the ATP-binding site of Src family kinases and inhibiting their activity. Src family kinases play a crucial role in cell signaling pathways by phosphorylating various signaling molecules. Inhibition of Src family kinases by 5-(1-piperidinylcarbonyl)-2-[3-(1H-pyrazol-3-yl)phenyl]pyridine leads to the inhibition of downstream signaling pathways, resulting in the inhibition of cell proliferation, migration, and survival.
Biochemical and Physiological Effects:
5-(1-piperidinylcarbonyl)-2-[3-(1H-pyrazol-3-yl)phenyl]pyridine has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and metastasis of cancer cells by blocking the activity of Src family kinases. 5-(1-piperidinylcarbonyl)-2-[3-(1H-pyrazol-3-yl)phenyl]pyridine has also been shown to regulate vascular permeability and inflammation by inhibiting the activity of Src family kinases. In addition, 5-(1-piperidinylcarbonyl)-2-[3-(1H-pyrazol-3-yl)phenyl]pyridine has been shown to regulate neuronal cell migration and differentiation by inhibiting the activity of Src family kinases.
Advantages and Limitations for Lab Experiments
5-(1-piperidinylcarbonyl)-2-[3-(1H-pyrazol-3-yl)phenyl]pyridine is a potent and selective inhibitor of Src family kinases, making it an ideal tool for investigating the role of Src family kinases in various physiological and pathological conditions. However, 5-(1-piperidinylcarbonyl)-2-[3-(1H-pyrazol-3-yl)phenyl]pyridine has some limitations in lab experiments. It has been shown to have off-target effects on other kinases, which may affect the interpretation of experimental results. In addition, the synthesis of 5-(1-piperidinylcarbonyl)-2-[3-(1H-pyrazol-3-yl)phenyl]pyridine is a complex process that requires expertise in organic chemistry, making it difficult for some labs to synthesize 5-(1-piperidinylcarbonyl)-2-[3-(1H-pyrazol-3-yl)phenyl]pyridine.
Future Directions
There are several future directions for the use of 5-(1-piperidinylcarbonyl)-2-[3-(1H-pyrazol-3-yl)phenyl]pyridine in scientific research. One direction is to investigate the role of Src family kinases in the regulation of immune cell function and inflammation. Another direction is to investigate the role of Src family kinases in the regulation of cell metabolism and energy homeostasis. Furthermore, the development of more potent and selective inhibitors of Src family kinases may provide new insights into the role of Src family kinases in various physiological and pathological conditions.
Synthesis Methods
5-(1-piperidinylcarbonyl)-2-[3-(1H-pyrazol-3-yl)phenyl]pyridine can be synthesized by reacting 3-(1H-pyrazol-3-yl)aniline with piperidine-4-carboxylic acid chloride in the presence of triethylamine. The resulting intermediate is then reacted with 2-bromo-5-nitropyridine to yield 5-(1-piperidinylcarbonyl)-2-[3-(1H-pyrazol-3-yl)phenyl]pyridine. The synthesis of 5-(1-piperidinylcarbonyl)-2-[3-(1H-pyrazol-3-yl)phenyl]pyridine is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
5-(1-piperidinylcarbonyl)-2-[3-(1H-pyrazol-3-yl)phenyl]pyridine has been extensively used in scientific research to investigate the role of Src family kinases in various physiological and pathological conditions. It has been shown to inhibit the growth and metastasis of cancer cells by blocking the activity of Src family kinases. 5-(1-piperidinylcarbonyl)-2-[3-(1H-pyrazol-3-yl)phenyl]pyridine has also been used to study the role of Src family kinases in the regulation of vascular permeability and inflammation.
properties
IUPAC Name |
piperidin-1-yl-[6-[3-(1H-pyrazol-5-yl)phenyl]pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-20(24-11-2-1-3-12-24)17-7-8-18(21-14-17)15-5-4-6-16(13-15)19-9-10-22-23-19/h4-10,13-14H,1-3,11-12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNAQKNQVUDTFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C(C=C2)C3=CC=CC(=C3)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-piperidinylcarbonyl)-2-[3-(1H-pyrazol-3-yl)phenyl]pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-3-methyl-2-furamide](/img/structure/B5129615.png)

![N-dibenzo[b,d]furan-3-yl-5-(2-methyl-4-nitrophenyl)-2-furamide](/img/structure/B5129629.png)
![5-(2,3-dichlorophenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5129632.png)
![5-chloro-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-thiophenecarboxamide](/img/structure/B5129640.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-3-ethoxybenzamide](/img/structure/B5129642.png)
![N-(3-hydroxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B5129644.png)
![2-({3-[(carboxymethyl)thio]benzoyl}amino)benzoic acid](/img/structure/B5129660.png)
![(2R*,3R*)-3-(dimethylamino)-1'-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5129665.png)
![N-butyl-5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine](/img/structure/B5129668.png)